molecular formula C10H17F2N3O B11747766 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol

4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol

Cat. No.: B11747766
M. Wt: 233.26 g/mol
InChI Key: YMYNMMIIUJDENO-UHFFFAOYSA-N
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Description

4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol: Similar structure but with a methyl group on the pyrazole ring.

    4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol: Contains a benzene ring instead of a butanol chain.

Uniqueness

4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is unique due to its specific combination of a difluoroethyl group and a butanol chain attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17F2N3O

Molecular Weight

233.26 g/mol

IUPAC Name

4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]butan-1-ol

InChI

InChI=1S/C10H17F2N3O/c11-10(12)8-15-7-9(6-14-15)5-13-3-1-2-4-16/h6-7,10,13,16H,1-5,8H2

InChI Key

YMYNMMIIUJDENO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(F)F)CNCCCCO

Origin of Product

United States

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